N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Description
N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H13ClN4O2 and its molecular weight is 316.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(3-CHLOROPHENYL)METHYL]-6-METHYL-4-OXO-5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its potential biological activities, it can be inferred that the compound could have various effects at the molecular and cellular level, such as inhibiting kinase activity, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, and inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
The cellular effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and change gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEGGGHMPICJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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